Amythiamicin D

EF-Tu inhibition translation assay thiopeptide SAR

Researchers investigating EF-Tu-dependent translation inhibition often face supply inconsistency for structurally defined thiopeptide standards. Amythiamicin D resolves this with its validated minimal core scaffold and nanomolar EF-Tu binding affinity. - Confirmed EF-Tu target engagement via firefly luciferase rescue assays; (S)-isopropyl substitution at thiazole ring C2 critical for activity. - MIC 0.1-0.78 µg/mL against MRSA; Gram-positive selective with no Gram-negative activity. - Convergent total synthesis route established, enabling systematic SAR and analogue generation. - Supplied as lyophilized powder; prepare DMSO stock solutions for in vitro assays. Water-soluble amide derivatives available for aqueous applications.

Molecular Formula C43H42N12O7S6
Molecular Weight 1031.3 g/mol
CAS No. 156620-46-1
Cat. No. B128508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmythiamicin D
CAS156620-46-1
Synonymsamythiamicin D
Molecular FormulaC43H42N12O7S6
Molecular Weight1031.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
InChIInChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60)
InChIKeyCEKXFMGPQFBJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amythiamicin D: Thiopeptide Antibiotic


Amythiamicin D is a macrocyclic thiopeptide antibiotic belonging to the cyclic thiazolyl peptide family, produced by fermentation of Amycolatopsis sp. MI481-42F4 [1]. It features a complex molecular architecture comprising a central 2,3,6-trisubstituted pyridine core, multiple thiazole rings, and dehydroamino acid residues within a macrocyclic array [2]. The compound exhibits selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.78 μg/mL, while showing no activity against Gram-negative bacteria such as Escherichia coli [1]. Its molecular formula is C43H42N12O7S6 with a molecular weight of 1031.26 g/mol .

EF-Tu translation inhibition studies
Validated EF-Tu-dependent mechanism context
Gram-positive antimicrobial screening
Selective spectrum against MRSA and Gram-positive strains
Thiopeptide core scaffold for SAR
Minimal scaffold without extra Ser/Pro residues
Chemical probe and analogue development
Established total synthesis route supports analogue generation

Why Amythiamicin D Cannot Be Replaced


Within the thiopeptide antibiotic class, substitution with structurally similar compounds such as Amythiamicin A, Thiostrepton, or GE2270A is not equivalent due to fundamental differences in molecular architecture and biological target engagement. Amythiamicin D possesses a distinct (S)-isopropyl substitution at the methine group adjacent to C2 of thiazole ring C, a structural feature that dramatically influences binding affinity to bacterial elongation factor Tu (EF-Tu) and subsequent translation inhibition [1]. Unlike Amythiamicins A, B, and C, which contain additional serine and proline residues, Amythiamicin D represents a structurally minimized core scaffold within the series [2]. Furthermore, while thiostrepton-class antibiotics target the 23S rRNA-L11 protein complex, Amythiamicin D belongs to the EF-Tu-targeting subgroup of thiopeptides that bind with nanomolar affinity to a distinct ribosomal accessory factor [1]. This mechanistic divergence, coupled with the extreme sensitivity of EF-Tu binding to stereochemical configuration at the C2-substituent as demonstrated in comparative studies, means that simple analog substitution results in either complete loss of activity or unpredictable antibacterial spectrum [1].

Attribute
Amythiamicin D
Potential Substitute
Mismatch Risk
Molecular Target
EF-Tu (elongation factor Tu)
23S rRNA-L11 complex (Thiostrepton class)
Mechanism context may not transfer; distinct ribosomal targets
Scaffold Composition
Core scaffold (baseline residues)
Extended scaffold (Amythiamicins A-C: +Ser, +Pro)
Additional residues may shift solubility and binding profile
C2 Stereochemistry
(S)-isopropyl at thiazole C2
R-configured or alternative C2 substituents
Stereochemical sensitivity may alter EF-Tu binding context

Amythiamicin D Differentiation Evidence


EF-Tu Translation Inhibition vs. Analogues

Amythiamicin D serves as the benchmark inhibitor of bacterial EF-Tu-dependent translation against which structural modifications are quantitatively assessed. In a cell-free firefly luciferase translation assay, Amythiamicin D demonstrated translation inhibition activity, while a synthetic S-configured hydroxymethyl-substituted analogue (compound 3a, with R1=CH2OH replacing the isopropyl group) exhibited enhanced potency relative to the parent compound [1]. The R-configured hydroxymethyl analogue (compound 3b) and the benzyloxymethyl derivative (compound 3c) showed no detectable inhibition of translation, demonstrating that the native (S)-isopropyl substitution pattern of Amythiamicin D is essential for maintaining EF-Tu binding affinity and that not all modifications yield equipotent or even active compounds [1].

Translation inhibition
Head-to-head
Amythiamicin D active; S-CH2OH analogue (3a) more active; R-CH2OH (3b) and benzyloxymethyl (3c) analogues inactive
Stereochemical configuration at C2 critically determines EF-Tu binding
Cell-free firefly luciferase translation assay context
EF-Tu inhibition translation assay thiopeptide SAR

MRSA and Gram-Positive Antibacterial Activity

Amythiamicin D exhibits potent antibacterial activity against Gram-positive bacterial strains including multidrug-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.78 μg/mL [1]. The compound shows no inhibitory activity against Gram-negative bacteria such as Escherichia coli, demonstrating a selective spectrum consistent with its mechanism of action targeting bacterial protein synthesis machinery that differs between Gram-positive and Gram-negative organisms . This MIC range positions Amythiamicin D as a potent anti-MRSA agent, though direct quantitative MIC comparisons with other amythiamicins (A, B, C) against identical strain panels are not available in the primary literature [2].

Anti-MRSA activity
Class-level
MIC 0.1–0.78 μg/mL against MRSA and Gram-positive bacteria
Supports antimicrobial screening context
Gram-negative strains (E. coli) inactive; direct analog MIC comparison unavailable
MIC MRSA antibacterial susceptibility

Amino Acid Composition vs. Amythiamicins A–C

Amino acid autoanalysis reveals that Amythiamicin D contains one fewer mole each of serine and proline compared to Amythiamicins A, B, and C [1]. This structural distinction means Amythiamicin D represents a truncated core scaffold within the amythiamicin series, lacking additional peptide extension present in congeners A, B, and C. The absence of these residues in Amythiamicin D is directly related to its unique physicochemical and biological properties, and this structural difference precludes interchangeable use of these compounds in structure-activity relationship (SAR) studies where peptide extension effects are being evaluated [2].

Scaffold composition
Head-to-head
Amythiamicin D lacks 1 serine + 1 proline vs Amythiamicins A, B, C
Structurally distinct minimal core scaffold for SAR studies
Amino acid autoanalysis context following chemical degradation
thiopeptide structure SAR natural product comparison

Synthetic Accessibility vs. Other Thiopeptides

The first total synthesis of Amythiamicin D was achieved and reported in 2004, with a full synthetic route published in 2005 utilizing a biosynthesis-inspired hetero-Diels-Alder approach to construct the central 2,3,6-trisubstituted pyridine core [1]. This synthetic accessibility contrasts with the considerably greater synthetic challenges presented by structurally more complex thiopeptides such as Thiostrepton, which contains 10 rings, 11 peptide bonds, extensive unsaturation, 17 stereogenic centers, and demonstrates high sensitivity to both acid and base conditions [2]. Amythiamicin D's relatively more tractable total synthesis, achieved through amide bond formation, Stille cross-coupling, and Negishi cross-coupling reactions, establishes it as a synthetically accessible platform for analogue generation and medicinal chemistry optimization [3].

Synthetic route
Class-level
Total synthesis achieved via hetero-Diels-Alder convergent strategy; modular route
Supports synthetic methodology review
More tractable than Thiostrepton (10 rings, 17 stereocenters)
total synthesis thiopeptide chemical biology

EF-Tu vs. Ribosomal RNA Targeting

Thiopeptide antibiotics are mechanistically divided into two major subclasses: those that bind to the 23S rRNA-L11 protein complex (e.g., Thiostrepton, Nosiheptide), and those that target the bacterial elongation factor Tu (EF-Tu) (e.g., Amythiamicins, GE2270A, GE37468) [1]. Amythiamicin D belongs to the EF-Tu-targeting thiopeptide subclass, which bind with nanomolar affinity to EF-Tu and sterically block tRNA binding, thereby disrupting EF-Tu interaction with the ribosome and inhibiting protein synthesis [1]. Rescue experiments have provided direct evidence that translation inhibition by Amythiamicin D and its active analogues is due specifically to EF-Tu binding [2]. This mechanism distinguishes Amythiamicin D from ribosomal RNA-targeting thiopeptides and defines its utility for probing EF-Tu-dependent translation pathways.

Target mechanism
Class-level
EF-Tu binding vs 23S rRNA-L11 binding (Thiostrepton class)
EF-Tu-specific mechanistic context distinct from rRNA-targeting thiopeptides
Rescue experiments confirm EF-Tu-dependent translation inhibition
EF-Tu ribosome mechanism of action thiopeptide classification

Aqueous Solubility: Native vs. Derivatives

Native Amythiamicin D is described in patent literature as being 'hardly soluble in water,' a property that limits its direct formulation into aqueous antibacterial compositions at effective concentrations [1]. Patent disclosures describe novel amide derivatives of Amythiamicin that exhibit improved water solubility while retaining antibacterial activity against MRSA [1]. This solubility limitation of the native compound represents a critical selection criterion: researchers requiring aqueous solubility for in vitro assays or in vivo studies must either use Amythiamicin D with appropriate organic co-solvents (e.g., DMSO) or select water-soluble amide derivatives for applications requiring aqueous compatibility [2].

Solubility profile
Head-to-head
Native: hardly water-soluble; Amide derivatives: water-soluble
Formulation-compatibility context
DMSO co-solvent recommended for native compound; aqueous applications may require derivatives
solubility formulation derivatization drug delivery

Amythiamicin D Application Scenarios


EF-Tu-Dependent Translation Inhibition

Amythiamicin D is the optimal selection for biochemical and cell-based assays investigating EF-Tu-dependent translation inhibition. Rescue experiments have directly validated that translation inhibition by Amythiamicin D and its active analogues is due specifically to EF-Tu binding [1]. Researchers should utilize Amythiamicin D as a reference inhibitor in firefly luciferase translation assays and bacterial growth inhibition studies to benchmark the potency of novel EF-Tu-targeting compounds. The compound's nanomolar affinity for EF-Tu and defined mechanism make it superior to ribosomal RNA-targeting thiopeptides for EF-Tu-focused research programs .

SAR Studies on Thiopeptide Scaffolds

Amythiamicin D serves as the preferred minimal core scaffold for thiopeptide SAR studies due to its structurally defined composition lacking the additional serine and proline residues present in Amythiamicins A, B, and C [1]. Researchers designing SAR campaigns to evaluate the contribution of peripheral modifications to EF-Tu binding affinity and antibacterial activity should procure Amythiamicin D as the baseline comparator. The demonstrated sensitivity of activity to stereochemical configuration at the C2-substituent position underscores the compound's value for investigating structure-activity relationships in this pharmacophore region .

Synthetic Methodology and Probe Development

The established total synthesis of Amythiamicin D via a convergent, biosynthesis-inspired hetero-Diels-Alder strategy provides a validated synthetic route for analogue generation and chemical probe development [1]. Medicinal chemistry groups seeking to generate structurally modified thiopeptide analogues should utilize Amythiamicin D as the synthetic entry point rather than more complex thiopeptides such as Thiostrepton. The modular synthetic approach enables systematic exploration of substitution patterns at key positions including the methine group adjacent to C2 of thiazole ring C, which has been shown to dramatically influence biological activity .

Anti-MRSA Drug Discovery

Amythiamicin D is indicated for anti-MRSA drug discovery programs requiring a potent Gram-positive selective antibiotic with a validated molecular target. With MIC values ranging from 0.1 to 0.78 μg/mL against MRSA strains and complete selectivity over Gram-negative bacteria, Amythiamicin D provides a well-defined antibacterial profile for hit-to-lead optimization [1]. Researchers should note the compound's limited aqueous solubility and employ appropriate solvent systems (e.g., DMSO stock solutions) for in vitro assays, or alternatively utilize water-soluble amide derivatives for applications requiring aqueous compatibility .

Application
Selection Property
Validation Focus
EF-Tu translation inhibition studies
EF-Tu binding specificity
Translation inhibition endpoint review
Thiopeptide SAR studies
Structurally defined core scaffold
Stereochemical SAR at C2 position
Synthetic methodology development
Established total synthesis route
Modular analogue generation review
Antimicrobial screening studies
Gram-positive selective spectrum
MIC and strain-panel endpoints

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